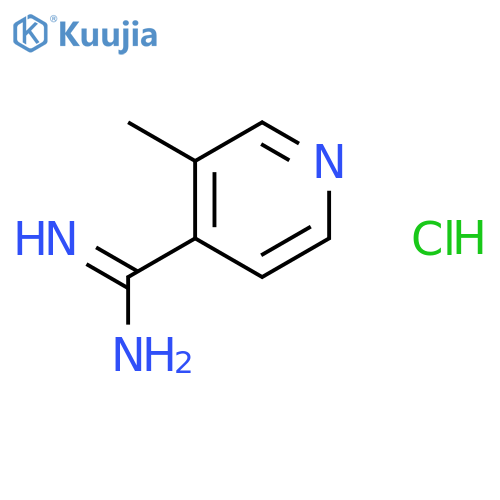Cas no 125903-80-2 (3-methyl-4-Pyridinecarboximidamide hydrochloride)

125903-80-2 structure
商品名:3-methyl-4-Pyridinecarboximidamide hydrochloride
CAS番号:125903-80-2
MF:C7H10ClN3
メガワット:171.627399921417
MDL:MFCD18384377
CID:1103422
PubChem ID:14685600
3-methyl-4-Pyridinecarboximidamide hydrochloride 化学的及び物理的性質
名前と識別子
-
- 3-methyl-4-Pyridinecarboximidamide hydrochloride
- 3-Methyl-isonicotinamidine
- hydrochloride
- 3-Methylisonicotinamidine hydrochloride
- 125903-80-2
- MFCD18384377
- 3-Methyl-isonicotinamidine hydrochloride
- 3-Methylpyridine-4-carboximidamide;hydrochloride
- 3-Methyl-isonicotinamidine; hydrochloride
-
- MDL: MFCD18384377
- インチ: InChI=1S/C7H9N3.ClH/c1-5-4-10-3-2-6(5)7(8)9;/h2-4H,1H3,(H3,8,9);1H
- InChIKey: UNPATKFTQUSTMT-UHFFFAOYSA-N
- ほほえんだ: CC1=CN=CC=C1C(=N)N.Cl
計算された属性
- せいみつぶんしりょう: 171.0563250g/mol
- どういたいしつりょう: 171.0563250g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 133
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.8Ų
3-methyl-4-Pyridinecarboximidamide hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB403803-5g |
3-Methylisonicotinamidine hydrochloride, 95%; . |
125903-80-2 | 95% | 5g |
€1846.50 | 2025-02-20 | |
| abcr | AB403803-5 g |
3-Methylisonicotinamidine hydrochloride, 95%; . |
125903-80-2 | 95% | 5 g |
€1,846.50 | 2023-07-19 | |
| abcr | AB403803-1 g |
3-Methylisonicotinamidine hydrochloride, 95%; . |
125903-80-2 | 95% | 1 g |
€651.60 | 2023-07-19 | |
| abcr | AB403803-1g |
3-Methylisonicotinamidine hydrochloride, 95%; . |
125903-80-2 | 95% | 1g |
€651.60 | 2025-02-20 |
3-methyl-4-Pyridinecarboximidamide hydrochloride 関連文献
-
Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
-
3. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
125903-80-2 (3-methyl-4-Pyridinecarboximidamide hydrochloride) 関連製品
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
推奨される供給者
Amadis Chemical Company Limited
(CAS:125903-80-2)3-methyl-4-Pyridinecarboximidamide hydrochloride

清らかである:99%/99%
はかる:1g/5g
価格 ($):386.0/1094.0